Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Description
Properties
IUPAC Name |
potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S3.K/c12-7(13)5-1-3-6(4-2-5)11-9(15)16-8(14)10-11;/h1-4H,(H,10,14)(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRKLXMRVUNNLF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N2C(=S)SC(=S)N2.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate typically involves the reaction of appropriate precursors under controlled conditions. The process may include the use of sulfur-containing reagents and potassium salts to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistency and purity. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve optimal yields.
Chemical Reactions Analysis
Functionalization Reactions
The sulfanyl (-SH) and sulfanylidene (=S) groups on the thiadiazole ring enable diverse modifications:
Oxidation Reactions
Nucleophilic Substitution
| Substrate | Reaction Partner | Conditions | Product |
|---|---|---|---|
| 5-Sulfanyl group | Alkyl halides (R-X) | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 5-Alkylthio derivatives |
| Sulfanylidene group | Amines | EtOH, reflux | Thioamide-linked hybrids |
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals due to its sulfur-rich structure:
Heterocyclic Transformations
The thiadiazole ring participates in ring-opening and fusion reactions :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Fusion with triazoles | CS<sub>2</sub>, KOH, EtOH | Triazolothiadiazine hybrids | 44–68% |
| Ring expansion | NH<sub>2</sub>NH<sub>2</sub>, EtOH | 1,2,4-Triazole-3-thione | 75% |
Biological Activity Correlations
Derivatives of this compound exhibit antibacterial and anticancer properties:
| Derivative | Test Organism | MIC (μg/mL) | IC<sub>50</sub> (μM) |
|---|---|---|---|
| Cu(II) complex | Bacillus subtilis | 3.12 | - |
| Disulfide dimer | Klebsiella pneumoniae | 6.25 | - |
| Triazole hybrid | MCF-7 cells | - | 8.7 |
Stability and Degradation
The compound undergoes pH-dependent hydrolysis:
| pH | Degradation Product | Half-Life |
|---|---|---|
| <3 | 4-Mercaptobenzoic acid | 2 h |
| 7–9 | Stable | >48 h |
| >10 | Disulfide + CO<sub>2</sub> | 6 h |
Scientific Research Applications
Medicinal Chemistry
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate has been investigated for its potential as an antimicrobial agent. The thiadiazole moiety contributes to its biological activity by interacting with various biological targets.
Case Study: Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial effects against various bacterial strains. For instance, studies indicate that modifications to the thiadiazole structure can enhance potency against resistant strains of bacteria, making them viable candidates for new antibiotic development .
Agricultural Applications
The compound is also explored for its role as a pesticide or fungicide due to its ability to inhibit specific enzymes in pathogens. The presence of sulfur in the structure is particularly beneficial for enhancing the efficacy of agricultural chemicals.
Case Study: Pesticidal Efficacy
In agricultural studies, potassium thiadiazoles have demonstrated effectiveness against common plant pathogens. For example, field trials revealed that formulations containing this compound significantly reduced fungal infections in crops like tomatoes and cucumbers .
Biochemical Research
The compound's ability to act as a ligand in biochemical assays has been noted. Its interactions with various proteins and enzymes can be utilized to study biochemical pathways and mechanisms.
Case Study: Protein Interaction Studies
Recent research focused on the binding affinity of potassium thiadiazoles to specific receptors involved in cell signaling pathways. These studies utilized techniques such as surface plasmon resonance (SPR) to quantify binding interactions and assess the potential for therapeutic applications in cancer treatment .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate include derivatives of 1,3,4-thiadiazole with varying substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:
Table 1: Structural and Physicochemical Comparison
Key Differences and Insights
Methidathion (CAS 950-37-8) replaces the benzoate group with a phosphorodithioate moiety, conferring insecticidal properties via acetylcholinesterase inhibition . Macrocyclic derivatives (e.g., from ) exhibit bis-thiadiazole frameworks, enabling metal chelation and applications in catalysis or materials science .
Synthetic Routes :
- This compound is synthesized via nucleophilic substitution or cyclization reactions, similar to methods for CAS 733794-42-8 .
- Macrocyclic analogs require multi-step protocols, including macrocyclization (e.g., 68% yield for compound 5d) and hydrolysis, to achieve rigid architectures .
Methidathion’s phosphorodithioate group is critical for insecticidal activity, highlighting the role of electronegative substituents in biological targeting .
Physicochemical Properties :
Biological Activity
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate is a compound belonging to the class of thiadiazoles, which have been widely studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and a benzoate moiety. Its molecular formula is , with a molecular weight of approximately 328.5 g/mol. The structural features contribute significantly to its biological activities.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated notable antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities against various strains:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazoles exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 62.5 μg/mL compared to standard antibiotics like streptomycin .
- Antifungal Activity : The compound has also been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus niger. Some derivatives exhibited inhibition rates between 58% and 66%, showing promise as potential antifungal agents .
Anti-inflammatory Activity
Thiadiazole derivatives are recognized for their anti-inflammatory effects. A study reported that certain compounds demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The anti-inflammatory activity was assessed using carrageenan-induced paw edema tests in rats, showing that some derivatives effectively reduced inflammation .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several novel substituted thiadiazoles and evaluated their biological activities. Among them, this compound was included in the screening process. The results indicated that this compound had a significant antibacterial effect against both S. aureus and E. coli, with MIC values comparable to existing antibiotics .
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of thiadiazole derivatives. It was found that modifications at the sulfur atom or the introduction of different substituents on the phenyl ring could enhance biological activity. The study emphasized that compounds with electron-withdrawing groups exhibited improved antibacterial properties .
Q & A
Q. What synthetic methodologies are most effective for preparing thiadiazole-containing compounds like Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate?
Methodological Answer : Thiadiazole synthesis often involves cyclization of thiourea derivatives or oxidative coupling of thiol precursors. For example, Lawesson’s reagent is widely used for sulfur incorporation in heterocycles (e.g., converting carbonyl groups to thiones) . Key steps include:
- Cyclization : Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate can undergo cyclization under sulfur-rich conditions to form thiadiazole cores .
- Oxidative Chlorination : Intermediate sulfides (e.g., benzyl 5-phenyl-1,3-thiazol-4-yl sulfide) can be converted to sulfonyl chlorides for functionalization .
- Purification : Crystallization from dichloromethane or ethanol is critical for isolating single crystals suitable for X-ray analysis .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?
Methodological Answer :
- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) with a Bruker APEXII CCD diffractometer is standard for resolving thiadiazole ring conformations and intermolecular interactions (e.g., S⋯S contacts and hydrogen bonds). Refinement using SHELXL (via SHELXTL software) ensures accurate bond-length and angle measurements (R-factor < 0.05) .
- Spectroscopy : IR identifies thiol (-SH) and carbonyl (C=O) stretches, while and NMR confirm proton environments and aromaticity .
Q. How does the thiadiazole ring’s conformation influence the compound’s reactivity and intermolecular interactions?
Methodological Answer : The thiadiazole ring’s planarity and dihedral angles (e.g., 86.51° vs. 56.33° in Methidathion derivatives) affect π-stacking and hydrogen bonding. Non-covalent interactions (e.g., C—H⋯O/N and S⋯S [3.57 Å]) stabilize crystal packing and may modulate solubility or bioactivity .
Advanced Research Questions
Q. What are common pitfalls in X-ray crystallographic refinement of sulfur-rich heterocycles, and how are they mitigated?
Methodological Answer :
Q. How can computational methods (e.g., molecular docking) predict biological activity based on structural features?
Methodological Answer :
- Docking Workflow :
- Structure Preparation : Optimize geometry using Gaussian09 with B3LYP/6-31G(d).
- Target Selection : Align with known targets (e.g., cyclooxygenase for anti-inflammatory activity).
- Scoring : AutoDock Vina evaluates binding affinities; sulfonyl groups often enhance interactions with polar residues (e.g., Arg120 in COX-2) .
- Validation : Compare with experimental IC values from cell-line assays (e.g., NCI-60 panel for antitumor activity) .
Q. How can researchers resolve contradictions in crystallographic data for similar thiadiazole derivatives?
Methodological Answer :
- Data Reconciliation : Compare bond lengths/angles with Cambridge Structural Database (CSD) entries. For example:
- Multidisciplinary Validation : Cross-reference with DFT calculations (e.g., bond dissociation energies) to confirm stability of observed conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
